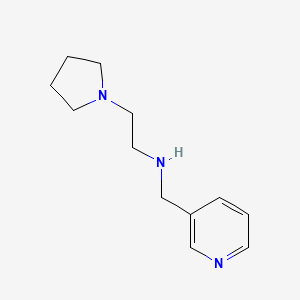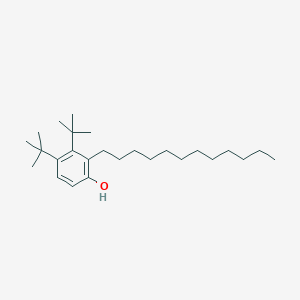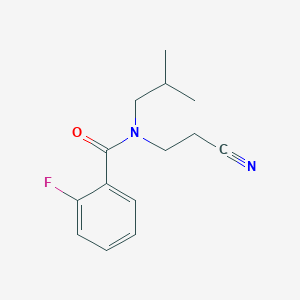
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanoethyl group, a fluorine atom, and an isobutyl group attached to a benzamide core. Its unique structure imparts specific chemical properties that make it valuable for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with isobutylamine to form 2-fluoro-N-isobutylbenzamide. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group, yielding the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of acrylonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
化学反应分析
Types of Reactions
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
科学研究应用
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide involves its interaction with specific molecular targets. The cyanoethyl group can form hydrogen bonds with amino acid residues in proteins, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
- 2-Cyanoethyl diisopropylchlorophosphoramidite
Uniqueness
n-(2-Cyanoethyl)-2-fluoro-N-isobutylbenzamide is unique due to the presence of both a cyanoethyl group and a fluorine atom, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.
属性
分子式 |
C14H17FN2O |
|---|---|
分子量 |
248.30 g/mol |
IUPAC 名称 |
N-(2-cyanoethyl)-2-fluoro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C14H17FN2O/c1-11(2)10-17(9-5-8-16)14(18)12-6-3-4-7-13(12)15/h3-4,6-7,11H,5,9-10H2,1-2H3 |
InChI 键 |
CYZISHGLCNQPAR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CCC#N)C(=O)C1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


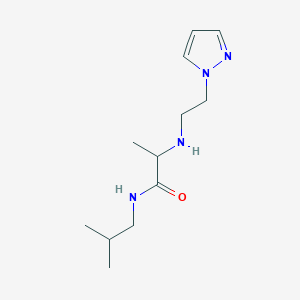
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
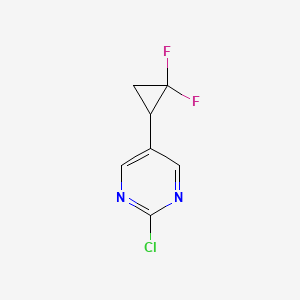
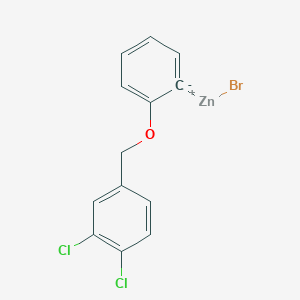
![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
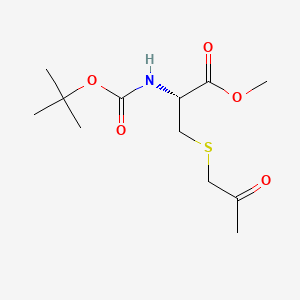
![4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)

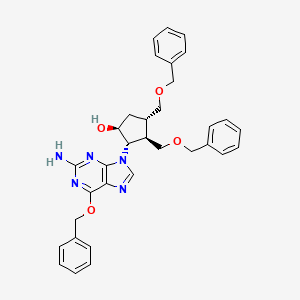
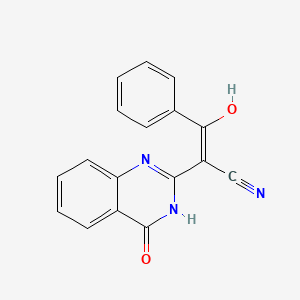
![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)
